(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol
Overview
Description
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol is a chemical compound with the molecular formula C23H36O2 and a molecular weight of 344.5 g/mol. This compound is part of the norchola family, which is characterized by its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include selective hydroxylation and dehydrogenation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol is unique due to its specific structural features and the presence of hydroxyl groups at the 3 and 23 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(E)-4-hydroxybut-2-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-15(10-13-24)19-6-7-20-18-5-4-16-14-17(25)8-11-22(16,2)21(18)9-12-23(19,20)3/h4,10,17-21,24-25H,5-9,11-14H2,1-3H3/b15-10+/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNPVBBKCLEUDB-VRJLOKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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